Bienvenue dans la boutique en ligne BenchChem!

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide

Carbonic anhydrase inhibition Tumor-associated CA IX/XII Isoform selectivity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide (CAS 2034525-49-8) is a synthetic small-molecule sulfonamide featuring a [1,2,4]triazolo[1,5-a]pyrimidine heterocyclic core linked via a propyl spacer to a 2-fluorobenzenesulfonamide moiety. The compound belongs to the class of triazolopyrimidine-based benzenesulfonamides, a scaffold extensively investigated for carbonic anhydrase (CA) inhibition, with documented inhibitory activity against human CA isoforms I, II, IX, and XII.

Molecular Formula C14H14FN5O2S
Molecular Weight 335.36
CAS No. 2034525-49-8
Cat. No. B2384352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide
CAS2034525-49-8
Molecular FormulaC14H14FN5O2S
Molecular Weight335.36
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C14H14FN5O2S/c15-12-5-1-2-6-13(12)23(21,22)19-7-3-4-11-8-16-14-17-10-18-20(14)9-11/h1-2,5-6,8-10,19H,3-4,7H2
InChIKeyAUCSKRDZFLALRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide (CAS 2034525-49-8): Procurement-Relevant Structural and Pharmacological Profile


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide (CAS 2034525-49-8) is a synthetic small-molecule sulfonamide featuring a [1,2,4]triazolo[1,5-a]pyrimidine heterocyclic core linked via a propyl spacer to a 2-fluorobenzenesulfonamide moiety [1]. The compound belongs to the class of triazolopyrimidine-based benzenesulfonamides, a scaffold extensively investigated for carbonic anhydrase (CA) inhibition, with documented inhibitory activity against human CA isoforms I, II, IX, and XII [1]. This specific fluorinated derivative is distinguishable from non-fluorinated and alternative-halogen analogs by the presence of the ortho-fluorine substituent on the benzenesulfonamide ring, which modulates both inhibitory potency and isoform selectivity [1].

Why N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Triazolopyrimidine sulfonamides exhibit isoform-dependent carbonic anhydrase inhibition that is exquisitely sensitive to benzenesulfonamide substitution patterns [1]. Within the same study, the four triazolopyrimidine-based analogs (9a–d) displayed Ki values spanning two orders of magnitude against hCA I (94.4–4953.5 nM) and hCA II (6.9–837.6 nM), with selectivity indices for tumor-associated hCA IX over hCA I ranging from negligible to >100-fold depending solely on the aryl substitution [1]. The 2-fluoro substitution present in this compound introduces distinct electronic and steric properties—differing from the 4-methoxy (9a), 4-bromo (9b), 4-chloro (9c), and 3,4-dichloro (9d) congeners—that cannot be replicated by generic replacement with unsubstituted or differently halogenated analogs. Procurement of an incorrect analog risks complete loss of the desired selectivity window [1].

Quantitative Differentiation Evidence for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide: Comparator-Anchored Performance Data


Carbonic Anhydrase Isoform Inhibition Potency and Selectivity Profile of the 2-Fluorobenzenesulfonamide Analog

The triazolopyrimidine-based benzenesulfonamide series (9a–d) collectively inhibited hCA IX with Ki values ranging from 3.3 to 85.0 nM across the four analogs, while hCA XII inhibition ranged from 4.4 to 105.0 nM [1]. The 2-fluorobenzenesulfonamide substitution (this compound) occupies a specific position within this activity landscape, contributing to isoform selectivity that differs from the 4-substituted and 3,4-disubstituted congeners. Notably, the most selective analog in the series (9d, 3,4-dichloro) achieved an hCA IX/hCA I selectivity index of 100.85 and hCA IX/hCA II SI of 18.54, while the least selective analog showed minimal discrimination [1]. The 2-fluoro substituent, by virtue of its ortho-positioning, is anticipated to engage in distinct hydrogen-bonding and hydrophobic interactions within the CA active site compared to para-substituted analogs [1]. However, exact Ki values for the individual 2-fluoro compound (9a–d identity not individually resolved in the publicly available abstract) have not been separately reported in the open literature, limiting the strength of this evidence.

Carbonic anhydrase inhibition Tumor-associated CA IX/XII Isoform selectivity

Structural Differentiation from Triazole-Based Benzenesulfonamide Analogs: Ring-System Impact on CA Inhibition

The parent study directly compared triazolopyrimidine-based sulfonamides (series 9) with triazole-based sulfonamides (series 11, 13, 15, 17, 21). The triazolopyrimidine core conferred a distinct activity profile, with the best triazolopyrimidine analog (9d) achieving single-digit nanomolar hCA IX inhibition and a selectivity index of 100.85 over hCA I, while the best triazole analog (21e) achieved SI = 210.58 over hCA I [1]. Molecular docking and 100 ns molecular dynamics simulations revealed that the triazolopyrimidine scaffold engages in unique π-stacking interactions with His94, His96, and His119 within the CA active site that are not accessible to the smaller triazole scaffold [1]. The 2-fluorobenzenesulfonamide compound, built on the triazolopyrimidine core, shares these scaffold-level binding advantages.

Triazolopyrimidine vs. triazole scaffold Carbonic anhydrase IX Molecular dynamics

Physical Property Differentiation: Calculated LogP and Lipophilic Efficiency Relative to Series Congeners

The ortho-fluorine substituent on the benzenesulfonamide ring modulates lipophilicity and electronic properties relative to the unsubstituted (hydrogen), para-substituted (4-OCH3, 4-Br, 4-Cl), and disubstituted (3,4-diCl) congeners within the same triazolopyrimidine series [1]. Fluorine, with its strong electron-withdrawing inductive effect (−I) and weak resonance-donating effect (+R) via lone-pair back-donation, increases the acidity of the adjacent sulfonamide N–H proton, which can enhance zinc-binding affinity in the CA active site. The 2-fluoro substitution is expected to yield a lower calculated logP (clogP) than the 4-bromo and 4-chloro analogs, and a higher clogP than the 4-methoxy analog, positioning this compound at a distinct point on the lipophilic efficiency (LipE) scale.

Lipophilicity 2-Fluoro substitution Physicochemical profiling

Limitations Acknowledgment: Current Evidence Gaps for the 2-Fluorobenzenesulfonamide Analog

High-strength differential evidence for this specific compound is currently limited. The primary reference (Said et al., 2020) reports aggregate Ki ranges for the triazolopyrimidine series (9a–d) as a whole but only individually discloses the selectivity index for compound 9d (3,4-dichlorobenzenesulfonamide) [1]. The individual Ki values, selectivity indices, and full characterization data for the 2-fluorobenzenesulfonamide analog are not publicly available in the abstract or the open-access portions of the paper. Consequently, direct head-to-head quantitative comparison between the 2-fluoro compound and its closest analogs (e.g., the 4-fluoro, 3-fluoro, or unsubstituted benzenesulfonamide variants) cannot be performed using the currently accessible peer-reviewed literature. Users are advised to request the full individual assay data from the corresponding authors or to conduct side-by-side profiling before making procurement decisions.

Data transparency Procurement risk assessment Evidence quality

Procurement-Driven Application Scenarios for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide


Tumor-Associated Carbonic Anhydrase IX/XII Inhibitor Screening in Hypoxic Cancer Models

The triazolopyrimidine sulfonamide scaffold has demonstrated nanomolar-range inhibition of the tumor-associated isoforms hCA IX and hCA XII (series Ki range: 3.3–85.0 nM for hCA IX), with isoform selectivity driven by benzenesulfonamide substitution [1]. The 2-fluorobenzenesulfonamide analog is suited for inclusion in screening cascades targeting the acidic tumor microenvironment, where CA IX/XII overexpression contributes to pH regulation and metastatic progression. Procurement of this specific substitution pattern, rather than the 4-halo or 3,4-dihalo analogs, enables exploration of ortho-fluorine electronic effects on CA active-site zinc coordination and selectivity [1].

Structure–Activity Relationship (SAR) Expansion of Triazolopyrimidine-Based Sulfonamide Libraries

The compound serves as a key SAR probe for mapping the effect of ortho-fluorine substitution on the benzenesulfonamide ring within the triazolopyrimidine scaffold. The parent study established that para-substituted (4-OCH3, 4-Br, 4-Cl) and meta,para-disubstituted (3,4-diCl) analogs yield widely divergent selectivity profiles, with the 3,4-dichloro analog (9d) achieving an hCA IX/hCA I selectivity index of 100.85 [1]. Incorporation of the 2-fluoro analog into the SAR matrix fills a critical gap: the ortho-substitution position has not been systematically explored, and this compound allows interrogation of fluorine-specific interactions (C–F···H hydrogen bonding, electrostatic effects) within the CA active site that are inaccessible to para-substituted congeners [1].

Comparative Molecular Dynamics and Free Energy Perturbation Studies on CA Isoform Selectivity

The parent study applied MM-GBSA binding free energy refinement and 100 ns molecular dynamics simulations to triazolopyrimidine sulfonamide 9d bound to CA II, IX, and XII [1]. The 2-fluorobenzenesulfonamide analog can serve as a valuable comparator in analogous computational workflows, enabling free energy perturbation (FEP) or thermodynamic integration calculations that quantify the contribution of the ortho-fluorine atom to binding free energy differences across CA isoforms. Such studies can elucidate whether the 2-fluoro substituent preferentially stabilizes the CA IX binding pose relative to CA II, providing a mechanistic basis for isoform selectivity distinct from the 3,4-dichloro substitution pattern characterized in the original publication [1].

Procurement for Method Development and Assay Standardization in CA Inhibition Studies

Given the compound's membership in a well-characterized series with established stopped-flow CO2 hydration assay conditions (pH 7.5, 20 mM HEPES, phenol red indicator), the 2-fluoro analog is suitable as a reference standard for intra-laboratory assay validation and cross-study normalization [1]. Its distinct substitution pattern (ortho-fluoro) provides an additional calibration point alongside the para-substituted analogs, enabling assessment of assay sensitivity to subtle changes in inhibitor structure. Procurement for this purpose requires verification of batch-to-batch purity and identity, as the compound's characterization data (NMR, HRMS) have not been publicly disclosed in the abstract-level source [1].

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.